molecular formula C5H2ClFO5S B6609376 5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid CAS No. 2386114-49-2

5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid

Cat. No.: B6609376
CAS No.: 2386114-49-2
M. Wt: 228.58 g/mol
InChI Key: MEDPBFUCSXWJEN-UHFFFAOYSA-N
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Description

5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid is a heterocyclic compound that belongs to the furan family It is characterized by a furan ring substituted with a chlorine atom at the 5-position, a fluorosulfonyl group at the 4-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of chlorinating agents, such as thionyl chloride, and fluorosulfonylating agents, such as fluorosulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is crucial to achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, alcohols, amines, and various substituted furan derivatives. These products can have different properties and applications, depending on the nature of the substituents introduced.

Scientific Research Applications

5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential as antimicrobial agents, making it a subject of interest in the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The fluorosulfonyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-furoic acid: Similar in structure but lacks the fluorosulfonyl group.

    4-(fluorosulfonyl)furan-2-carboxylic acid: Similar but lacks the chlorine atom at the 5-position.

    5-chloro-4-(methylsulfonyl)furan-2-carboxylic acid: Similar but has a methylsulfonyl group instead of a fluorosulfonyl group.

Uniqueness

5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid is unique due to the presence of both chlorine and fluorosulfonyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

5-chloro-4-fluorosulfonylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFO5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDPBFUCSXWJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1S(=O)(=O)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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